
2-Hydrazinyl-N,N-dimethylethanamine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-N,N-dimethylethanamine hydrochloride is a chemical compound with the molecular formula C4H14ClN3. It is a pale-yellow to yellow-brown solid and is known for its applications in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-N,N-dimethylethanamine hydrochloride typically involves the reaction of N,N-dimethylethanamine with hydrazine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinyl-N,N-dimethylethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azo compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydrazones, while substitution reactions can produce a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-N,N-dimethylethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and intermediates
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-N,N-dimethylethanamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydrazinyl-N,N-dimethylethanamine: The base form without the hydrochloride salt.
N,N-Dimethylethanamine: Lacks the hydrazine group.
Hydrazine: Lacks the N,N-dimethylethanamine moiety
Uniqueness
2-Hydrazinyl-N,N-dimethylethanamine hydrochloride is unique due to the presence of both the hydrazine and N,N-dimethylethanamine groups, which confer specific reactivity and biological activity. This combination makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C4H14ClN3 |
|---|---|
Molekulargewicht |
139.63 g/mol |
IUPAC-Name |
2-hydrazinyl-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C4H13N3.ClH/c1-7(2)4-3-6-5;/h6H,3-5H2,1-2H3;1H |
InChI-Schlüssel |
CRWZRJBXAWQNQN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Fluorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13056343.png)
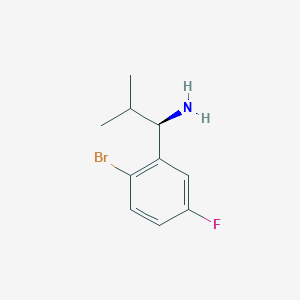

![4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13056363.png)
![3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13056372.png)


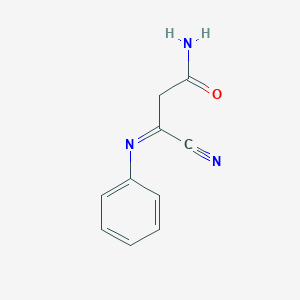


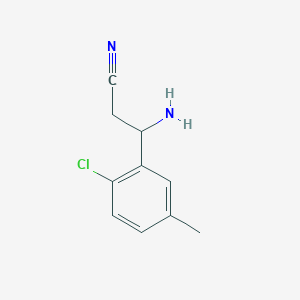
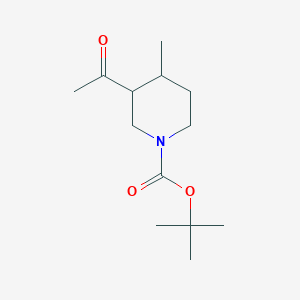
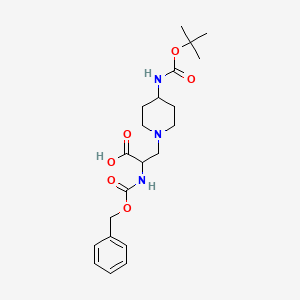
![4-Fluoropyrazolo[1,5-A]pyridin-3-amine hcl](/img/structure/B13056419.png)
